4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-24-14-4-2-3-13(9-14)16-20-21-17(23-16)19-15(22)12-7-5-11(10-18)6-8-12/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOFWQNPDWLYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole moieties have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups enhances their activity by stabilizing the transition state during enzymatic reactions involved in bacterial metabolism .
Cancer Therapy
Investigations into the structure-activity relationship (SAR) of benzamide derivatives have revealed that certain configurations can inhibit specific kinases involved in cancer progression. Compounds with oxadiazole rings have been synthesized and evaluated as potential RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation associated with RET mutations . This suggests that this compound could serve as a scaffold for developing new anticancer agents.
Inhibition of Carbonic Anhydrase
The compound's structural analogs have been explored for their ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The application of such inhibitors could extend to treating conditions like glaucoma and other ocular diseases where intraocular pressure needs to be controlled .
Neuroprotective Effects
Recent studies suggest that compounds with similar structures can exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds potential candidates for further investigation in treating conditions such as Alzheimer's disease.
Case Studies
Mechanism of Action
The mechanism of action of 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Antifungal Activity: LMM5 and LMM11 (with sulfamoyl and arylalkyl groups) demonstrated antifungal activity against Paracoccidioides spp., with LMM11 showing synergistic effects with fluconazole . The target compound’s methylsulfanyl group may enhance membrane permeability compared to bulkier substituents like benzyl(methyl)sulfamoyl.
Enzyme Inhibition: Derivative 6a, containing an ethylthio group, exhibited human carbonic anhydrase II (hCA II) inhibition via interactions with key amino acids (e.g., Thr199, Gln92) . The target compound’s methylsulfanyl group may offer similar hydrophobic interactions but with reduced steric hindrance compared to ethylthio.
Heterocycle Core Variations :
- Replacement of the oxadiazole ring with a thiadiazole (as in and ) retained antiviral activity, suggesting heterocycle flexibility in bioactivity. However, oxadiazoles generally exhibit better metabolic stability than thiadiazoles .
Physicochemical and Pharmacokinetic Properties
While explicit data are unavailable for the target compound, inferences can be drawn from analogs:
- Solubility: LMM5 and LMM11 required DMSO and Pluronic F-127 for solubilization, indicating hydrophobicity . The cyano group in the target compound may slightly improve solubility compared to sulfamoyl derivatives.
- Metabolic Stability : Methylsulfanyl groups are prone to oxidation, but the oxadiazole ring’s rigidity may mitigate rapid degradation compared to more flexible scaffolds like triazoles .
In Silico and Docking Studies
Derivative 6a showed strong binding to hCA II via π-π stacking and hydrogen bonding . The target compound’s cyano group could form polar interactions with active-site residues, while the methylsulfanylphenyl group may occupy hydrophobic pockets.
Biological Activity
4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antitumor properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps starting from readily available precursors. The compound features a benzamide core substituted with a cyano group and a 1,3,4-oxadiazole moiety. The presence of the methylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor activity of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | |
| I-8 (Similar Structure) | HCT116 (Colon Cancer) | 8.0 | |
| Compound X (Oxadiazole derivative) | MCF7 (Breast Cancer) | 15.0 |
The data indicates that compounds with oxadiazole rings possess varying degrees of potency against cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity.
The mechanism by which this compound exerts its antitumor effects may involve the inhibition of specific kinases involved in cancer proliferation. For example, similar compounds have been shown to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven tumors .
Case Studies
Several case studies have documented the effects of similar benzamide derivatives on tumor growth and survival rates in preclinical models:
- Case Study 1 : In a study involving A549 lung cancer cells treated with oxadiazole derivatives, significant reductions in cell viability were observed after 48 hours of treatment with IC50 values ranging from 10 to 15 µM .
- Case Study 2 : A cohort study on patients with RET-positive tumors showed that treatment with benzamide derivatives led to prolonged survival rates compared to standard therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-cyano-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of hydrazides to form the oxadiazole core, followed by coupling with substituted benzoyl chlorides. For example:
- Cyclization : Hydrazides are treated with carbon disulfide and dehydrating agents (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .
- Coupling : The oxadiazole intermediate reacts with 4-cyanobenzoyl chloride under basic conditions (e.g., DCM with triethylamine) .
- Critical Factors : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of coupling agents significantly impact purity and yield. For instance, excess benzoyl chloride may lead to side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and the methylsulfanyl group (δ 2.5 ppm for -SCH₃) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₃N₄O₂S) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Note that substituents like the 3-(methylsulfanyl)phenyl group may enhance cytotoxicity via thiol-mediated redox interference .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to address low yields in the coupling step?
- Methodological Answer :
- Reagent Selection : Replace traditional coupling agents (e.g., DCC) with HATU or EDCI, which improve efficiency in amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust reaction stoichiometry or temperature .
Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect biological activity, and how can contradictions in literature data be resolved?
- Methodological Answer :
- SAR Studies : Compare analogs with varying substituents. For example, replacing 3-(methylsulfanyl)phenyl with 4-methoxyphenyl (as in ) may reduce antimicrobial activity due to decreased lipophilicity .
- Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum content in cell culture). Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry) and standardized protocols .
Q. What advanced techniques elucidate the mechanism of action for this compound in cancer cells?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina. The oxadiazole ring and cyano group may interact with catalytic residues .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells. For example, downregulation of Bcl-2 may confirm pro-apoptotic effects .
- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA staining to quantify ROS generation, linking cytotoxicity to oxidative stress pathways .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
